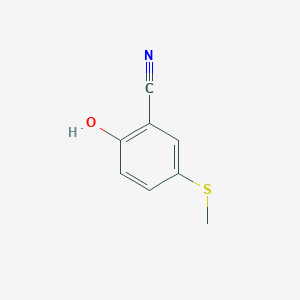
2-Hydroxy-5-methylsulfanylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, featuring a hydroxyl group at the second position and a methylsulfanyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylsulfanylbenzonitrile typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chlorobenzonitrile, is reacted with sodium methylthiolate in the presence of a base to introduce the methylsulfanyl group. The hydroxyl group can then be introduced via a subsequent hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylsulfanylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxy-5-methylsulfinylbenzonitrile, 2-Hydroxy-5-methylsulfonylbenzonitrile.
Reduction: 2-Hydroxy-5-methylsulfanylaniline.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
2-Hydroxy-5-methylsulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways involved would require further investigation and characterization.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylphenylbenzotriazole: Similar structure but with a benzotriazole group instead of a nitrile.
2-Hydroxy-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-Hydroxy-5-methylsulfonylbenzonitrile: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
2-Hydroxy-5-methylsulfanylbenzonitrile is unique due to the presence of both a hydroxyl and a methylsulfanyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 |
InChI Key |
DOJOAMVAOBHGJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)
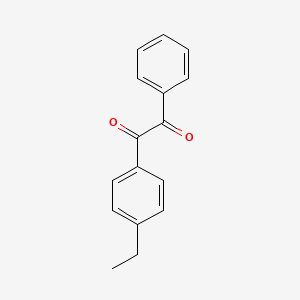

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
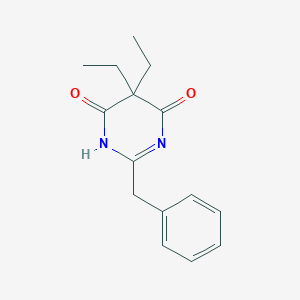


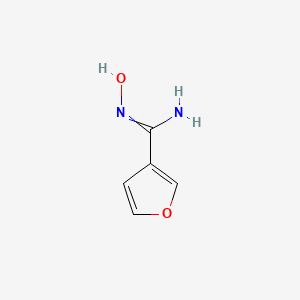
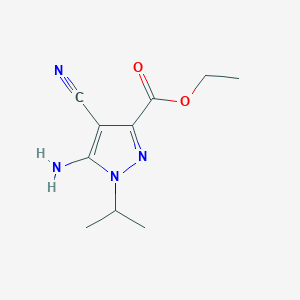
![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
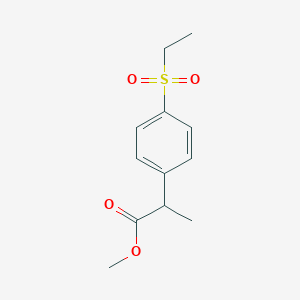
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
